molecular formula C16H16ClN3O2 B2824519 2-(2-Chlorophenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034402-87-2

2-(2-Chlorophenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2824519
CAS No.: 2034402-87-2
M. Wt: 317.77
InChI Key: KQWQQLTYVUDUJH-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H16ClN3O2 and its molecular weight is 317.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound "2-(2-Chlorophenyl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone" is structurally related to a class of chemicals used in diverse scientific research applications. A notable example involves the synthesis and structural characterization of pyrrole derivatives. One study detailed the synthesis of a new penta-substituted pyrrole derivative via a one-pot four-component coupling reaction. The compound's structure was elucidated using various spectroscopic techniques, and computational studies were performed to predict its spectral and geometrical data. This research highlights the compound's potential as a corrosion inhibitor for steel surfaces, indicating its relevance in material science and engineering (Louroubi et al., 2019).

Catalytic Applications

Compounds structurally related to "this compound" have been explored for their catalytic properties. Research involving N,O-bidentate pyridyl functionalized alkoxy ligands, which are structurally similar to the compound of interest, demonstrated their effectiveness in the immortal ring-opening polymerization (ROP) of ε-caprolactone and l-lactide. This indicates the compound's potential application in polymer science and its significance in developing new materials (Wang et al., 2012).

Reactivity and Synthesis of Heterocyclic Compounds

The reactivity of compounds similar to "this compound" has been studied in the context of synthesizing heterocyclic compounds. For instance, chromones bearing electron-withdrawing substituents have been used in [3+2] cycloadditions with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines and other complex structures. This research underscores the compound's potential in synthetic organic chemistry and drug discovery (Sosnovskikh et al., 2014).

Other Applications and Research Areas

Further research and applications involving structurally related compounds include the identification and characterization of novel derivatives for forensic and clinical laboratory use (Bijlsma et al., 2015), enantioselective synthesis in organic chemistry (Chung et al., 2005), and the development of heterocyclic reversible monoamine oxidase-B inactivators (Ding & Silverman, 1993).

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-14-5-2-1-4-12(14)10-16(21)20-9-7-13(11-20)22-15-6-3-8-18-19-15/h1-6,8,13H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWQQLTYVUDUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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